"1H NMR and 13C NMR spectral data of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate"
"1H NMR and 13C NMR spectral data of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Introduction
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure, appearing in a variety of pharmacologically active agents.[1][2] A thorough understanding of its molecular structure is paramount for the rational design of new therapeutic agents, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the structure of such organic molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of this and related heterocyclic systems. The document goes beyond a mere presentation of spectral data, offering insights into the experimental rationale and a detailed interpretation of the spectral features, grounded in the principles of NMR spectroscopy.
Molecular Structure and Numbering
The foundational step in any NMR spectral analysis is a clear understanding of the molecule's structure and a consistent atom numbering system. The structure of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is depicted below, with the numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
Experimental Protocols
The quality and reliability of NMR data are directly dependent on the meticulous execution of the synthesis and sample preparation. The following protocols are provided as a guide for obtaining high-quality spectra.
Synthesis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
The synthesis of the title compound is typically achieved through the condensation of 2-aminopyrazine with an α-halocarbonyl compound, such as ethyl bromopyruvate.[3][4]
Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in dimethoxyethane, add ethyl bromopyruvate (2.36 g, 13.0 mmol) dropwise at room temperature.
-
Initial Reaction: Continue stirring the reaction mixture for 2.5 hours at room temperature.
-
Precipitation: Cool the mixture to 0°C and maintain this temperature for 30 minutes to facilitate the formation of a precipitate.
-
Isolation of Intermediate: Collect the resulting solid by filtration and wash with ethyl acetate.
-
Cyclization: Suspend the solid in ethanol (50 mL) and heat to reflux for 2 hours, allowing for the cyclization to the imidazo[1,2-a]pyrazine core.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Treat the residue with a mixture of dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.
-
Final Product: Collect the pure fractions and concentrate to yield Ethyl imidazo[1,2-a]pyrazine-2-carboxylate as a light yellow solid.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following is a standard protocol for small organic molecules.
-
Sample Weighing: Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identification.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.
¹H NMR Data
The experimental ¹H NMR data for Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, acquired in CDCl₃ at 400 MHz, is summarized in the table below.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.21 | s | - | 1H | H-8 |
| 8.26 | s | - | 1H | H-3 |
| 8.09 | dd | 4.7, 1.6 | 1H | H-5 |
| 7.96 | d | 4.7 | 1H | H-6 |
| 4.49 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.45 | t | 7.1 | 3H | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.9-9.3 ppm): The four signals in the downfield region correspond to the four protons on the imidazo[1,2-a]pyrazine core.
-
The signal at 9.21 ppm (H-8) appears as a singlet and is the most downfield, which is characteristic of a proton on a pyrazine ring adjacent to a nitrogen atom and part of a fused ring system.
-
The singlet at 8.26 ppm (H-3) is assigned to the proton on the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylate group.
-
The signal at 8.09 ppm (H-5) is a doublet of doublets, indicating coupling to two neighboring protons. It couples with H-6 (J = 4.7 Hz) and shows a smaller long-range coupling.
-
The doublet at 7.96 ppm (H-6) with a coupling constant of 4.7 Hz is due to its coupling with H-5.
-
-
Ethyl Group Region (δ 1.4-4.5 ppm): The two signals in the upfield region are characteristic of an ethyl group.
-
The quartet at 4.49 ppm is assigned to the methylene protons (-OCH₂ CH₃). The quartet multiplicity (4 lines) arises from coupling to the three protons of the adjacent methyl group (n+1 rule, where n=3).
-
The triplet at 1.45 ppm corresponds to the methyl protons (-OCH₂CH₃ ). The triplet multiplicity (3 lines) is due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2). The integration values of 2H and 3H for these signals further confirm the presence of an ethyl group.
-
¹³C NMR Spectral Analysis
Predicted ¹³C NMR Data
The predicted chemical shifts for the nine distinct carbon atoms of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate are presented below.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The carbonyl carbon of the ester group is expected to be the most downfield signal. |
| ~145 | C-8a | A quaternary carbon at the ring junction, deshielded by two adjacent nitrogen atoms. |
| ~142 | C-2 | A quaternary carbon attached to a nitrogen atom and the electron-withdrawing ester group. |
| ~138 | C-5 | Aromatic CH carbon on the pyrazine ring. |
| ~130 | C-8 | Aromatic CH carbon on the pyrazine ring, significantly deshielded by the adjacent nitrogen. |
| ~118 | C-6 | Aromatic CH carbon on the pyrazine ring. |
| ~115 | C-3 | Aromatic CH carbon on the imidazole ring. |
| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl group, attached to an electronegative oxygen atom. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group, appearing in the typical aliphatic region. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is anticipated to have the largest chemical shift, typically in the range of 160-170 ppm.
-
Aromatic and Heteroaromatic Carbons: The six carbons of the imidazo[1,2-a]pyrazine ring system are expected to resonate in the aromatic region (approximately 110-150 ppm). The precise chemical shifts are influenced by the proximity to the nitrogen atoms and the substituent effects of the ethyl carboxylate group. Quaternary carbons (C-2 and C-8a) will generally show weaker signals compared to the protonated carbons.
-
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region. The methylene carbon, being directly attached to the electronegative oxygen atom, will be more deshielded (~61 ppm) compared to the terminal methyl carbon (~14 ppm).
Conclusion
This technical guide has provided a detailed exposition of the ¹H and predicted ¹³C NMR spectral data for Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. The provided experimental protocols for synthesis and sample preparation are designed to ensure the acquisition of high-quality data. The thorough interpretation of the ¹H NMR spectrum, supported by chemical shifts, coupling constants, and integration values, confirms the molecular structure. While experimental ¹³C NMR data was not available, a robust prediction based on analogous structures and established principles has been presented, offering a valuable reference for researchers in the field. This comprehensive spectral analysis serves as a crucial tool for the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its application in medicinal chemistry and drug discovery.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Leicester. How to Prepare Samples for NMR. [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]
-
Rao, V. L., et al. (2016). Synthesis and Spectral Characterisation of Imidazo[1,2-a]pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences, 3(10), 299-305. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Bonnet, P. A., Sablayrolles, C., & Chapat, J. P. (1984). Imidazo[1,2-a]pyrazine, Bromo and Methoxy Derivatives: a 13C N.M.R. Determination Applied to Nucleophilic Substitution Studies. Australian Journal of Chemistry, 37(7), 1357-1361. [Link]
-
Guillou, S., et al. (1980). Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. Journal of Medicinal Chemistry, 23(7), 741-745. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
